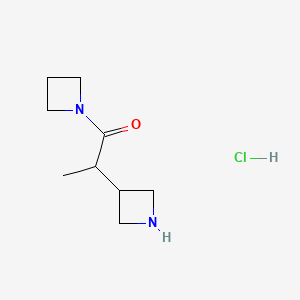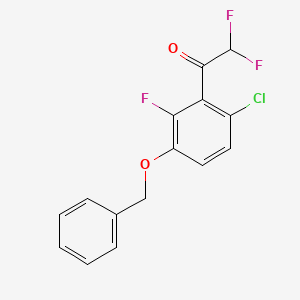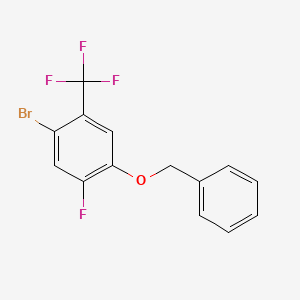
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple substituents on the benzene ring These substituents include a benzyloxy group, a bromine atom, a fluorine atom, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, each requiring specific reaction conditions:
-
Synthetic Routes
Step 1:
Step 2: Bromination of the benzene ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Step 3: Fluorination is often performed using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Step 4: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
-
Industrial Production Methods
- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the substituents.
-
Oxidation and Reduction
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
-
Major Products
- The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aniline derivative.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology and Medicine
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules and its effects on cellular processes.
-
Industry
- Utilized in the development of advanced materials, such as polymers and coatings.
- Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene depends on its specific application:
-
Molecular Targets
- In biological systems, it may interact with enzymes or receptors, modulating their activity.
- In chemical reactions, it acts as a substrate or intermediate, participating in various transformations.
-
Pathways Involved
- The pathways involved in its action include nucleophilic and electrophilic substitution, oxidation, and reduction reactions.
- Its effects on biological systems may involve signaling pathways and metabolic processes.
Comparison with Similar Compounds
1-(Benzyloxy)-4-bromo-2-fluoro-5-(trifluoromethyl)benzene can be compared with other similar compounds:
-
Similar Compounds
This compound: Similar in structure but with different substituents, such as 1-(Benzyloxy)-4-chloro-2-fluoro-5-(trifluoromethyl)benzene.
This compound: Compounds with similar functional groups but different positions on the benzene ring, such as 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene.
-
Uniqueness
- The unique combination of substituents in this compound imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications.
Properties
Molecular Formula |
C14H9BrF4O |
|---|---|
Molecular Weight |
349.12 g/mol |
IUPAC Name |
1-bromo-5-fluoro-4-phenylmethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrF4O/c15-11-7-12(16)13(6-10(11)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
MVVKFMRKDQEFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(F)(F)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


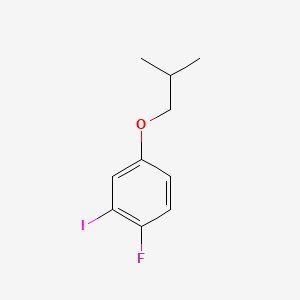
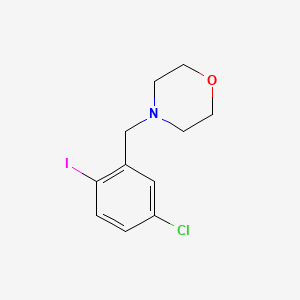
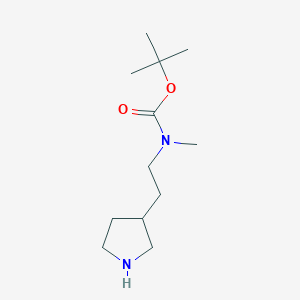
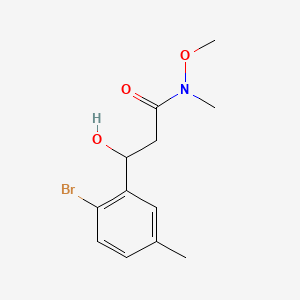
![N-[(2S,3S)-3-(3-cyanophenyl)-4-(4-hydroxyphenyl)butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide](/img/structure/B14769235.png)
![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)
![Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14769249.png)
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)
![(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14769262.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]pentanamide](/img/structure/B14769271.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidin-2-one](/img/structure/B14769277.png)
